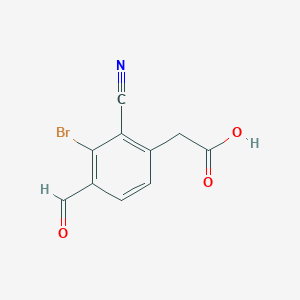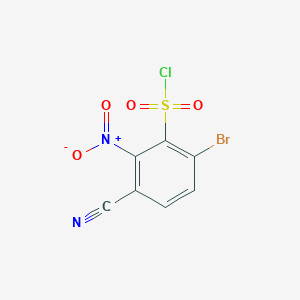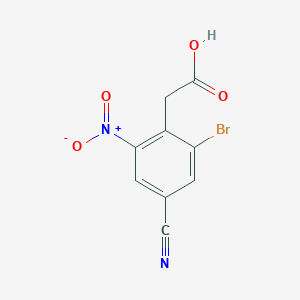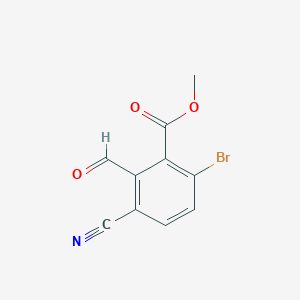
Methyl 2-bromo-4-cyano-6-formylphenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyano-6-formylphenylacetate, also known as MBFCFPA, is an organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless liquid at room temperature with a melting point of 4.3°C and a boiling point of 127.3°C. MBFCFPA is a versatile compound with a wide range of uses in organic synthesis, drug discovery, and industrial processes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyano-6-formylphenylacetate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for the synthesis of a variety of organic compounds, including polymers and polysaccharides. In addition, this compound is used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-cyano-6-formylphenylacetate is not fully understood. However, it is believed to involve the formation of a bromonium ion intermediate, which is then attacked by a nucleophile. This reaction results in the formation of a carbon-carbon bond, which is then followed by a series of rearrangement reactions that lead to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. It has also been shown to have an effect on the metabolism of fatty acids and cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-bromo-4-cyano-6-formylphenylacetate in laboratory experiments include its low cost and its versatility. It is also relatively non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of Methyl 2-bromo-4-cyano-6-formylphenylacetate. It could be used to develop new synthetic methods for the synthesis of organic compounds, or it could be used to develop new pharmaceuticals and agrochemicals. It could also be used to study the biochemical and physiological effects of different compounds. Additionally, it could be used to develop new catalysts for organic synthesis, or it could be used to develop new polymers and polysaccharides. Finally, it could be used to develop new heterocyclic compounds, such as pyridines, quinolines, and indoles.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-9-8(6-14)2-7(5-13)3-10(9)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSUHIVRNVQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















